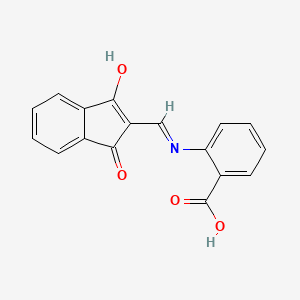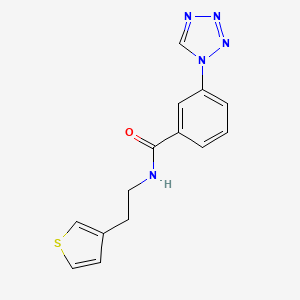
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide is an organic compound that incorporates both phenyl and thiophene moieties, coupled through a carboxamide linkage. This dual structure hints at its potential in various scientific research applications, from materials science to pharmaceuticals.
Wirkmechanismus
Target of Action
The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide, also known as N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}THIOPHENE-3-CARBOXAMIDE, is a synthetic thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research. The amide bond could be susceptible to hydrolysis under acidic or basic conditions The hydroxyl group could participate in hydrogen bonding with other molecules. The methylthio group might be susceptible to oxidation, depending on the reaction conditions.
Biochemical Pathways
Thiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown due to the lack of research. Environmental factors can include pH, temperature, presence of other molecules, and more.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Precursor Synthesis: The preparation begins with synthesizing the core phenyl and thiophene units. Starting materials include 4-(methylthio)aniline and 3-thiophene carboxylic acid.
Functional Group Modification: The aniline derivative is converted into its corresponding alcohol via reduction or substitution, ensuring an effective coupling.
Coupling Reaction: The alcohol derivative undergoes a coupling reaction with 3-thiophene carboxylic acid using a carboxyl-activating agent such as DCC (dicyclohexylcarbodiimide) in an anhydrous solvent like dichloromethane.
Final Product Isolation: After the reaction completion, the product is purified via column chromatography or recrystallization.
Industrial Production Methods
Industrial production may scale up these methods, using automated reactors to enhance yield and ensure consistent quality. Flow chemistry techniques can be employed for continuous production, optimizing reaction conditions like temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylthio group is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions.
Reduction: The carboxamide linkage can be selectively reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings allow electrophilic substitution reactions, offering routes to modify the compound further.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Friedel-Crafts conditions, using AlCl₃ as a catalyst for aromatic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Useful as a precursor in synthesizing more complex molecules due to its reactive functional groups.
Medicine: May serve as a template for designing new therapeutic agents, particularly targeting diseases involving oxidative stress.
Industry: Possibilities in creating new materials with specific electronic properties due to its thiophene core.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide is unique in its dual aromatic structure coupled with a hydroxyethyl linkage. Similar compounds might include:
N-(2-hydroxy-2-phenylethyl)thiophene-3-carboxamide
N-(2-methoxy-2-(4-methylthio)phenyl)ethyl)thiophene-3-carboxamide
N-(2-hydroxy-2-(4-fluorophenyl)ethyl)thiophene-3-carboxamide
Each variation modifies the electronic properties and biological interactions subtly, showcasing the versatility of the base structure.
There you have it—a thorough exploration of this compound. What do you think about diving deeper into any specific section?
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNGHYMLNJDIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2884440.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)

![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)



![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2884461.png)

